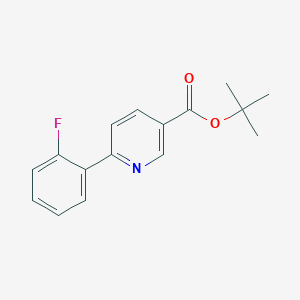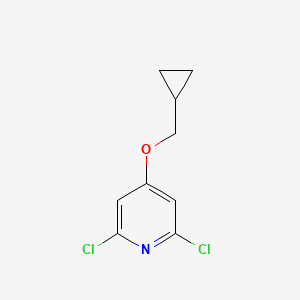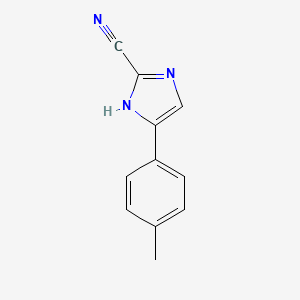
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol
概要
説明
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 3rd position, a fluorine atom at the 5th position, and an ethanol group attached to the 4th position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol typically involves several steps:
-
Synthetic Routes and Reaction Conditions
Step 1: The starting material, 3-bromo-5-fluoropyridine, is subjected to a nucleophilic substitution reaction with an appropriate reagent to introduce the ethanol group at the 4th position.
Step 2: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Step 3: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
-
Industrial Production Methods
- Industrial production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield.
- The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:
-
Oxidation
- This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
-
Substitution
- The bromine and fluorine atoms in the compound can undergo substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
-
Common Reagents and Conditions
- Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
- Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
-
Major Products Formed
- The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and amines.
科学的研究の応用
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol has a wide range of applications in scientific research:
-
Chemistry
- It is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
-
Biology
- The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
- It is employed in the development of new biochemical assays and diagnostic tools.
-
Medicine
- Research on this compound has led to the discovery of potential therapeutic agents for various diseases.
- It is investigated for its potential use in drug delivery systems and targeted therapies.
-
Industry
- The compound is used in the production of specialty chemicals and materials.
- It is employed in the development of new catalysts and polymerization agents.
作用機序
The mechanism by which 1-(3-Bromo-5-fluoropyridin-4-yl)ethanol exerts its effects involves several molecular targets and pathways:
-
Molecular Targets
- The compound interacts with specific enzymes and receptors in biological systems.
- It binds to active sites of enzymes, inhibiting or modulating their activity.
-
Pathways Involved
- The compound affects various biochemical pathways, including signal transduction and metabolic pathways.
- It influences the expression of genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
1-(3-Bromo-5-fluoropyridin-4-yl)ethanol can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(3-Bromo-5-Fluoro-pyridin-4-yl)-methanol
- 1-(3-Bromo-5-Fluoro-pyridin-4-yl)-amine
- 1-(3-Bromo-5-Fluoro-pyridin-4-yl)-ketone
-
Uniqueness
- The presence of both bromine and fluorine atoms in the pyridine ring imparts unique chemical reactivity and biological activity to the compound.
- The ethanol group enhances the compound’s solubility and facilitates its use in various chemical reactions and biological assays.
特性
分子式 |
C7H7BrFNO |
|---|---|
分子量 |
220.04 g/mol |
IUPAC名 |
1-(3-bromo-5-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 |
InChIキー |
TWSVIKMZGVJRFX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=NC=C1F)Br)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![8-methylspiro[4.5]decan-1-one, Mixture of diastereomers](/img/structure/B8301568.png)



